molecular formula C7H4FNS B136777 6-Fluorobenzo[D]isothiazole CAS No. 139037-00-6

6-Fluorobenzo[D]isothiazole

Cat. No. B136777
M. Wt: 153.18 g/mol
InChI Key: LKJSBTYBZDVCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorobenzo[D]isothiazole is a chemical compound that has gained significant attention in the scientific community due to its unique characteristics and potential applications. It is a heterocyclic compound that consists of a benzene ring fused with an isothiazole ring. The fluorine atom at position 6 of the benzene ring makes this compound particularly interesting for scientific research, as it can alter the properties of the molecule and its interactions with other compounds.

Mechanism Of Action

The mechanism of action of 6-Fluorobenzo[D]isothiazole is not fully understood, but it is believed to involve interactions with specific targets in the body. For example, the compound has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, leading to an increase in the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory.

Biochemical And Physiological Effects

Studies have shown that 6-Fluorobenzo[D]isothiazole can have various biochemical and physiological effects on the body. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and fungi, and reduce inflammation. The compound has also been found to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Fluorobenzo[D]isothiazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the compound may not be suitable for all types of experiments, as its properties and interactions with other compounds may vary depending on the specific conditions.

Future Directions

There are many potential future directions for research on 6-Fluorobenzo[D]isothiazole. One area of interest is the development of new drugs based on the compound's biological activities. For example, researchers may investigate the use of the compound as a potential treatment for Alzheimer's disease or cancer. Another area of interest is the study of the compound's interactions with other compounds, which may lead to the discovery of new drugs or the optimization of existing ones. Overall, the unique properties of 6-Fluorobenzo[D]isothiazole make it a promising candidate for future research in various fields of science and medicine.

Synthesis Methods

The synthesis of 6-Fluorobenzo[D]isothiazole can be achieved through various methods, including the reaction of 6-fluorobenzaldehyde with thiosemicarbazide in the presence of a catalyst. Another method involves the reaction of 6-fluorobenzoic acid with thionyl chloride followed by reaction with ammonia or a primary amine. These methods have been reported to yield high purity and yield of the compound.

Scientific Research Applications

6-Fluorobenzo[D]isothiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. The compound has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

CAS RN

139037-00-6

Product Name

6-Fluorobenzo[D]isothiazole

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

6-fluoro-1,2-benzothiazole

InChI

InChI=1S/C7H4FNS/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H

InChI Key

LKJSBTYBZDVCFC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)SN=C2

Canonical SMILES

C1=CC2=C(C=C1F)SN=C2

Origin of Product

United States

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